3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Bioconjugation chemistry Crosslinker design Amine-reactive reagent

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (3-succinimidopropionic acid; CAS 5724-76-5) is a C7H9NO4 heterocyclic carboxylic acid (MW 171.15) featuring a saturated succinimidyl (pyrrolidine-2,5-dione) ring N-linked to a propionic acid moiety. Unlike its unsaturated maleimide analog 3-maleimidopropionic acid (CAS 7423-55-4), the saturated succinimidyl ring confers distinct reactivity: it serves as a pre-installed N-hydroxysuccinimide (NHS)-like leaving group equivalent rather than a thiol-reactive Michael acceptor.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 5724-76-5
Cat. No. B1295574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
CAS5724-76-5
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCC(=O)O
InChIInChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12)
InChIKeyDPISPNNORVOBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5): Procurement-Grade Succinimidyl Carboxylic Acid Building Block for Bioconjugation


3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (3-succinimidopropionic acid; CAS 5724-76-5) is a C7H9NO4 heterocyclic carboxylic acid (MW 171.15) featuring a saturated succinimidyl (pyrrolidine-2,5-dione) ring N-linked to a propionic acid moiety . Unlike its unsaturated maleimide analog 3-maleimidopropionic acid (CAS 7423-55-4), the saturated succinimidyl ring confers distinct reactivity: it serves as a pre-installed N-hydroxysuccinimide (NHS)-like leaving group equivalent rather than a thiol-reactive Michael acceptor. This compound functions primarily as a versatile synthetic intermediate for preparing amine-reactive NHS ester crosslinkers—including SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), DSP (dithiobis(succinimidyl propionate)), and N-succinimidyl propionate (NSP) radiolabeling reagents—as well as a linker building block for PROTAC design and antibody-drug conjugate (ADC) intermediates .

Why 3-Succinimidopropionic Acid Cannot Be Trivially Replaced by Maleimide- or Longer-Chain Carboxylic Acid Analogs


The saturated succinimidyl ring in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is chemically and functionally distinct from the unsaturated maleimide ring in commonly encountered analogs such as 3-maleimidopropionic acid. The succinimidyl ring serves as a pre-activated NHS-type leaving group for amine acylation, whereas the maleimide ring is a thiol-reactive Michael acceptor—these two rings address entirely different conjugation chemistries and cannot be interchanged without altering the entire synthetic route . Furthermore, the propionic acid spacer (2-carbon chain) occupies a critical intermediate position in the structure–hydrolysis landscape: quantitative ADC succinimide hydrolysis data show that a 2-carbon spacer yields ~48% ring hydrolysis after 24 hours at pH 8.0, compared to ~100% for a 1-carbon spacer and only ~10% for the 5-carbon (maleimidocaproic, MC) spacer commonly used in commercial ADCs [1]. Substituting with a longer-chain analog (e.g., 6-maleimidohexanoic acid) not only alters hydrolysis kinetics but increases the spacer arm from 5.9 Å to ≥9.4 Å in the final crosslinker, which may introduce undesired conformational flexibility or alter conjugate geometry in structure-sensitive applications .

Quantitative Differentiation Evidence: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid vs. Closest Analogs


Succinimidyl vs. Maleimide Ring Chemistry: NHS-Ester Precursor vs. Thiol-Reactive Michael Acceptor

The target compound bears a saturated succinimidyl (pyrrolidine-2,5-dione) ring, which acts as a pre-installed NHS-type leaving group for primary amine acylation. In contrast, 3-maleimidopropionic acid (CAS 7423-55-4) contains an unsaturated maleimide ring that functions as a thiol-reactive Michael acceptor. This fundamental difference in ring electronics determines which biomolecular functional group each compound addresses: the succinimidyl ring enables amine-targeted conjugation (e.g., lysine residues, N-termini) , while the maleimide ring specifically targets cysteine thiols. The quantitative manifestation of this difference is seen in the stability of the respective reactive groups: the NHS ester derived from the target compound exhibits a half-life of 4–5 hours in aqueous buffer at pH 7.0, 0°C , whereas maleimide groups remain stable for 64 hours under comparable conditions (0.1 M sodium phosphate, pH 7, 4°C) .

Bioconjugation chemistry Crosslinker design Amine-reactive reagent

Spacer Arm Minimization: Shortest Aliphatic Linker in the NHS-Ester Homolog Series

When the target compound is converted to its NHS-ester heterobifunctional crosslinker derivative (BMPS, CAS 55750-62-4), the resulting 2-carbon propionic acid spacer yields a spacer arm of 5.9 Å—the shortest in the aliphatic maleimide-NHS ester homolog series . The next homolog, 4-maleimidobutyric acid NHS ester (GMBS, 3-carbon spacer), extends to 7.4 Å, while 6-maleimidohexanoic acid NHS ester (EMCS, 5-carbon spacer) reaches 9.4 Å . This 1.5 Å incremental increase per additional methylene unit is meaningful in constrained geometries: for every additional carbon in the spacer chain, the crosslink distance increases by approximately 1.5 Å, which can affect the proximity and orientation of conjugated biomolecules.

ADC linker Crosslinker spacer length Conformational constraint

Thermal Stability and Physical Form: Higher Melting Point Enables Ambient Storage and Handling

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exhibits a melting point of 131–132°C , which is 25–29°C higher than that of its closest structural analog, 3-maleimidopropionic acid (CAS 7423-55-4; melting point 103–106°C) . The saturated succinimidyl ring in the target compound has higher lattice energy compared to the unsaturated maleimide ring, translating to a crystalline solid that is less prone to softening or degradation during ambient-temperature shipping and storage. For comparison, the NHS ester derivative N-succinimidyl propionate (CAS 30364-55-7) melts at only 44–49°C , demonstrating that the free carboxylic acid form of the target compound offers superior thermal robustness relative to its activated ester derivatives.

Compound storage stability Melting point comparison Procurement logistics

Intermediate Succinimide Hydrolysis Kinetics: 2-Carbon Spacer Balances Stability and Ring-Opening Rate

In a systematic ADC linker hydrolysis study, succinimide ring opening kinetics were quantified for maleimide-containing linkers with varying carbon chain lengths between the succinimide and the dipeptide payload. At pH 8.0 and room temperature, a linker with a 5-carbon spacer (ADC40, analogous to the maleimidocaproic/MC linker used in 7 marketed ADCs including brentuximab vedotin) achieved only ~10% succinimide hydrolysis after 24 hours. Linkers with a 2-carbon spacer (ADC38, structurally analogous to the propionic acid spacer in the target compound) reached 48% hydrolysis, while a 1-carbon spacer (ADC35) reached 100% in the same timeframe [1]. This demonstrates that the 2-carbon propionic acid spacer confers a hydrolysis rate approximately 4.8-fold faster than the 5-carbon MC linker but avoids the potentially excessive lability of the 1-carbon spacer, positioning the target compound at a kinetically balanced midpoint for applications where controlled succinimide ring opening is desired.

ADC stability Succinimide hydrolysis Linker chain length

Short Spacer Does Not Compromise Conjugate Bioactivity: SPDP vs. LC-SPDP Cytotoxicity Equivalence

A direct comparative study evaluated the cytotoxic potency of oLH–gelonin hormonotoxin conjugates prepared using SPDP (short spacer, 13.6 Å total conjugate arm) versus LC-SPDP (long-chain SPDP, 31.2 Å total conjugate arm). Despite a 2.3-fold difference in spacer length, the conjugates prepared with SPDP alone (C200A, 13.6 Å) exhibited immunoreactivity, receptor binding, steroidogenic activity, and cytotoxicity comparable to those prepared with LC-SPDP alone (C230A, 31.2 Å) or with mixed SPDP/LC-SPDP (C210A and C220A, 22.4 Å) [1]. SPDP is synthesized from the target compound (3-succinimidopropionic acid) as the core building block, and this functional equivalence demonstrates that the short propionic acid-derived spacer does not introduce steric hindrance that would impair target binding or biological activity.

Hormonotoxin conjugate Spacer arm bioactivity Steric hindrance

Cautionary Note: Limited Availability of Direct Comparative Data for the Free Acid Form

It must be explicitly acknowledged that most quantitative evidence presented in this guide derives from studies on derivatives of 3-succinimidopropionic acid (NHS esters, SPDP, DSP, and maleimide-ADC constructs) rather than on the free acid form (CAS 5724-76-5) itself. The free acid is predominantly used as a synthetic intermediate and building block, and published head-to-head studies directly comparing it with analogs in its native form are sparse. The evidence strength therefore ranges from 'Direct head-to-head comparison' (spacer arm lengths in crosslinker series; SPDP vs. LC-SPDP bioactivity) to 'Class-level inference' (ring chemistry differentiation; hydrolysis kinetics extrapolated from ADC linker studies). Procurement decisions should weigh this evidence in the context of the intended downstream application: if the compound is to be used as a precursor for NHS-ester or SPDP-type crosslinker synthesis, the derivative-based evidence is directly applicable; if used in its free acid form for other purposes, additional application-specific validation is warranted.

Evidence strength Data gap Derivative-based inference

Recommended Application Scenarios for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5) Based on Differentiated Evidence


Synthesis of Short-Spacer SPDP-Type Heterobifunctional Crosslinkers for Sterically Constrained Protein Conjugates

When synthesizing SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) or analogous disulfide-containing heterobifunctional crosslinkers, 3-succinimidopropionic acid is the preferred building block over longer-chain analogs (e.g., 6-maleimidohexanoic acid or 4-maleimidobutyric acid). The resulting 6.8 Å SPDP spacer arm provides the shortest available amine-to-sulfhydryl crosslinking distance in its class . Critically, published data demonstrate that this short spacer does not compromise conjugate bioactivity: SPDP-based oLH–gelonin conjugates (13.6 Å total arm) exhibit cytotoxicity equivalent to LC-SPDP conjugates with a 31.2 Å arm [1], supporting procurement for applications where minimal linker mass, reduced potential immunogenicity, and constrained geometry are prioritized.

Preparation of Radiolabeled Proteins via N-Succinimidyl Propionate (NSP) Acylation Chemistry

3-Succinimidopropionic acid serves as the direct precursor for synthesizing N-succinimidyl propionate (NSP), a well-characterized tritium labeling reagent for proteins. NSP hydrolysis rates have been systematically determined across pH 5–9, with optimal lysine acylation occurring at pH 7–8 . The succinimidyl ester derived from this compound shows a 4–5 hour half-life at pH 7.0, 0°C [1], providing sufficient working time for protein labeling protocols while being reactive enough to achieve efficient acylation within 2 hours at room temperature at pH 7.5 [2]. This established reactivity profile makes the compound a reliable procurement choice for radiochemical and protein modification laboratories.

ADC Linker Development Requiring Controlled Succinimide Ring-Opening Kinetics

For ADC programs exploring linker designs where controlled succinimide ring hydrolysis is desired to stabilize the thiosuccinimide linkage against the retro-Michael reaction, the 2-carbon propionic acid spacer provides an intermediate hydrolysis rate. Quantitative MS data show that a 2-carbon spacer achieves 48% succinimide hydrolysis after 24 hours at pH 8.0, compared to only ~10% for the 5-carbon MC linker (used in brentuximab vedotin and 6 other commercial ADCs) and 100% for a 1-carbon spacer . This intermediate kinetics profile allows ADC developers to achieve meaningful ring opening under mild conditions without excessive lability, making 3-succinimidopropionic acid a strategically differentiated building block for next-generation linker design [1].

PROTAC Linker Synthesis Requiring Minimal Alkyl Chain Length Between Ligand Attachment Points

In PROTAC (PROteolysis TArgeting Chimera) design, linker length and composition critically influence ternary complex formation and degradation efficiency. 3-Succinimidopropionic acid provides the shortest possible alkyl chain-based PROTAC linker building block among carboxylic acid-terminated succinimidyl analogs . Its 2-carbon propionic acid spacer—shorter than the 3-carbon butyric acid or 5-carbon hexanoic acid alternatives—enables tighter proximity between the E3 ligase ligand and the target protein ligand, which can be advantageous for targets where a compact ternary complex geometry is required for efficient ubiquitination [1]. The compound is commercially catalogued as a PROTAC linker building block by multiple suppliers, confirming established use in this application domain.

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